molecular formula C8H8O2 B3043239 2-(3-Hydroxyphenyl)acetaldehyde CAS No. 81104-39-4

2-(3-Hydroxyphenyl)acetaldehyde

Cat. No.: B3043239
CAS No.: 81104-39-4
M. Wt: 136.15 g/mol
InChI Key: MHPBVODJMXUTCU-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)acetaldehyde is an organic compound with the molecular formula C8H8O2 It is a derivative of acetaldehyde where the aldehyde group is attached to a phenyl ring substituted with a hydroxyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Hydroxyphenyl)acetaldehyde can be synthesized through several methods:

    Oxidation of 3-Hydroxyphenyl Ethanol: This method involves the oxidation of 3-hydroxyphenyl ethanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions.

    Hydrolysis of 3-Hydroxyphenyl Acetaldehyde Dimethyl Acetal: This method involves the hydrolysis of 3-hydroxyphenyl acetaldehyde dimethyl acetal in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of 3-hydroxyphenyl ethanol due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 3-Hydroxybenzoic acid

    Reduction: 3-Hydroxyphenyl ethanol

    Substitution: 3-Nitro-2-(3-hydroxyphenyl)acetaldehyde, 3-Halo-2-(3-hydroxyphenyl)acetaldehyde

Scientific Research Applications

2-(3-Hydroxyphenyl)acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways:

    Oxidative Stress Modulation: It can act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

    Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

    Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses to external stimuli.

Comparison with Similar Compounds

2-(3-Hydroxyphenyl)acetaldehyde can be compared with other similar compounds, such as:

    3-Hydroxybenzaldehyde: Similar structure but lacks the acetaldehyde group, leading to different reactivity and applications.

    2-(4-Hydroxyphenyl)acetaldehyde: Similar structure but with the hydroxyl group at the para position, affecting its chemical properties and reactivity.

    2-(2-Hydroxyphenyl)acetaldehyde: Similar structure but with the hydroxyl group at the ortho position, leading to different steric and electronic effects.

Properties

IUPAC Name

2-(3-hydroxyphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,5-6,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPBVODJMXUTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-hydroxyphenylacetaldehyde was prepared by a synthesis analogous to that of 4-hydroxyphenylacetaldehyde (Heterocycles, 2000, 53, 777-784). 3-Hydroxyphenethyl alcohol (1.0 g, 7.5 mmol, Aldrich) was dissolved in dimethylsulfoxide (8 mL, Aldrich). TEA (2.0 mL, 14 mmol, Aldrich) was added slowly with stirring. Pyridine-sulfur trioxide (SO3.py) complex (2.4 g, 15 mmol, Aldrich) was completely dissolved in dimethylsulfoxide (8 mL, Aldrich) and this solution was added drop-wise to the alcohol, with vigorous stirring. After stirring for 1 h at room temperature, the reaction was quenched with ice-cold water, then extracted with CH2Cl2. The organic layer was dried over Na2SO4, filtered, and concentrated to dryness. Purification using silica gel chromatography with hexane-ethyl acetate as eluent (3:1, then 1:1) yielded 225 mg (22%) of 3-hydroxyphenylacetaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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